N-cyclopentyl-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
“N-cyclopentyl-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine” is a chemical compound with the molecular formula C21H18F3N5. It is a derivative of the [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold . This scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds .
Synthesis Analysis
The synthesis of this compound involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality has been performed, comprehensively exploring the reaction scope and overcoming some of the previously reported difficulties in introducing functional groups on this structural template .Molecular Structure Analysis
The molecular structure of this compound is based on the [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold . This scaffold is a versatile moiety and an important structural template for the design and synthesis of novel biologically relevant compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound encompass the use of eco-compatible catalysts and reaction conditions . The process also involves a sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality .Scientific Research Applications
Antidepressant and Adenosine Receptor Antagonist Activities
4-Amino[1,2,4]triazolo[4,3-a]quinoxalines, structurally related to triazoloquinazolines, have been prepared and shown to reduce immobility in Porsolt's behavioral despair model in rats, suggesting their potential as novel and rapid-acting antidepressant agents. These compounds also demonstrated affinity for adenosine A1 and A2 receptors, indicating a possible mechanism of action through adenosine receptor antagonism (Sarges et al., 1990).
Antimicrobial and Solvatochromic Studies
Triazolo-quinazolinones have been developed through microwave-promoted N-alkylation, demonstrating significant antimicrobial properties. These compounds were also studied for their solvatochromic properties, indicating their potential use in material science and as microbial growth inhibitors (Rajesh Sompalle et al., 2016).
Antitumor Activities
New derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have shown potent anti-tumor cytotoxic activity in vitro against various human cancer cell lines. This highlights the potential application of triazoloquinazoline derivatives in cancer research and therapy development (S. Ahmed et al., 2014).
Anti-inflammatory Agents
(Quinazoline-4-ylidene)hydrazides, used as intermediates for synthesizing substituted [1,2,4]triazolo[1,5-c]quinazolines, have been investigated for their anti-inflammatory potential. The study found significant anti-inflammatory activity in synthesized compounds, suggesting their utility in developing new anti-inflammatory medications (Martynenko Yu V et al., 2019).
Tubulin Polymerization Inhibitors and Vascular Disrupting Agents
1-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, designed as analogues to CA-4, were tested for their tubulin polymerization and growth inhibitory activities. These compounds, particularly the 3-hydroxy-4-methoxy derivatives, have shown potential as inhibitors of tubulin assembly, with applications in cancer treatment and as vascular disrupting agents (Mohsine Driowya et al., 2016).
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[1,5-a]pyrimidine derivatives, have been reported to act on various targets, including tubulin , LSD1 , and CDK2 . These targets play crucial roles in cell division, gene expression, and cell cycle regulation, respectively.
Mode of Action
For example, inhibition of tubulin could disrupt microtubule dynamics, essential for cell division . Inhibition of LSD1 could alter gene expression patterns , and inhibition of CDK2 could disrupt cell cycle progression .
Biochemical Pathways
Given the potential targets, it can be inferred that it might affect pathways related to cell division (via tubulin), gene expression (via lsd1), and cell cycle regulation (via cdk2) . The downstream effects of these interactions could include disrupted cell division, altered gene expression patterns, and halted cell cycle progression .
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound might lead to disrupted cell division, altered gene expression, and halted cell cycle progression .
properties
IUPAC Name |
N-cyclopentyl-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5/c22-21(23,24)14-7-5-6-13(12-14)18-20-26-19(25-15-8-1-2-9-15)16-10-3-4-11-17(16)29(20)28-27-18/h3-7,10-12,15H,1-2,8-9H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVVOQLLOSBNGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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